methyl (E)-3-(3-quinolinyl)-2-propenoate

Overview

Description

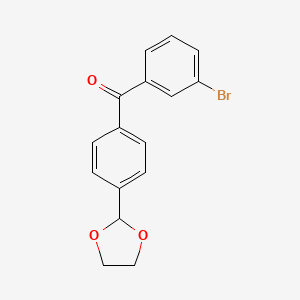

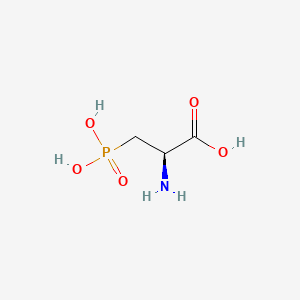

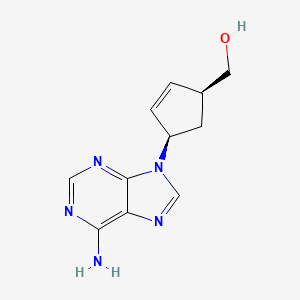

Methyl (E)-3-(3-quinolinyl)-2-propenoate is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Potential

Methyl (E)-3-(3-quinolinyl)-2-propenoate derivatives have been studied for their potential in cancer treatment. A study by (Rodrigues et al., 2012) evaluated quinolinyl acrylate derivatives against human prostate cancer cells, demonstrating inhibitory effects on cell viability, adhesion, migration, invasion, neoangiogenesis, clonogenic, and MMP-9 activity. These findings support the potential therapeutic usefulness of quinolinyl derivatives in treating prostate cancer.

Enantioselective Hydrogenation

The compound has been investigated in the context of catalysis, particularly in enantioselective hydrogenation. (Nakatsuji et al., 2020) studied the effect of methyl-substitution on the quinoline ring of cinchona alkaloids, finding that this alteration impacts the adsorption strength and intrinsic enantioselectivity of modifiers in the hydrogenation process.

Anti-Plasmodial and Anti-Trypanosomal Activity

Research by (Wright et al., 2002) on marine tunicate-derived alkaloids with a decahydroquinoline skeleton, including this compound derivatives, has shown significant antiplasmodial and antitrypanosomal activities, suggesting their potential as lead structures for new antimalarial drugs.

Chemical Structure and Material Properties

The effects of systematic methyl substitution on material properties of metal (III) tris(n-methyl-8-quinolinolato) chelates were investigated by (Sapochak et al., 2001). This study relates chemical structures to photoluminescence, electroluminescence, and thermal properties, contributing to the understanding of material properties for electroluminescence device performance.

Antimicrobial Activity

In the field of microbiology, (Ashok et al., 2014) synthesized new quinolinyl prop-2-en-1-ones derivatives and evaluated their in vitro antibacterial and antifungal activity, revealing good antimicrobial properties of some compounds.

Fluorescence Sensing

Research on fluorescence sensing properties of quinoline-based isomers, including derivatives of this compound, was conducted by (Hazra et al., 2018). They synthesized positional isomers to compare their fluorescence sensing properties, discovering differences in sensitivity and intensity enhancement for detecting metal ions.

Cholinesterase Inhibition

The study by (Ikram et al., 2012) focused on the synthesis and characterization of quinolinyl derivatives and their distinct butyrylcholinesterase activities, demonstrating selective inhibition and potential relevance for neurological applications.

Properties

IUPAC Name |

methyl 3-quinolin-3-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)7-6-10-8-11-4-2-3-5-12(11)14-9-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXTZYRMZZIIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345222 | |

| Record name | 3-(Quinolin-3-yl)acrylic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66417-78-5 | |

| Record name | 3-(Quinolin-3-yl)acrylic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)

![Spiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B3021757.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3021769.png)